Methyl 2-bromo-4-(bromomethyl)benzoate
Overview
Description
Methyl 2-bromo-4-(bromomethyl)benzoate: is an organic compound with the molecular formula C9H8Br2O2. It is a derivative of benzoic acid, where the aromatic ring is substituted with bromine atoms at the 2 and 4 positions, and a methyl ester group at the carboxyl position. This compound is often used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals and materials science.
Biochemical Analysis
Molecular Mechanism
Brominated compounds often act as electrophiles, reacting with nucleophiles in biochemical systems .
Subcellular Localization
The localization of a compound within a cell can often be influenced by its chemical properties, as well as by specific transporters or binding proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of Methyl Benzoate: The synthesis of methyl 2-bromo-4-(bromomethyl)benzoate typically starts with methyl benzoate. The compound undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to introduce bromine atoms at the desired positions on the aromatic ring.
Industrial Production Methods: Industrially, the compound can be synthesized through a multi-step process involving the bromination of methyl benzoate followed by purification steps to isolate the desired product. .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Methyl 2-bromo-4-(bromomethyl)benzoate can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can also participate in oxidation reactions to form corresponding carboxylic acids or reduction reactions to yield alcohol derivatives.
Common Reagents and Conditions: Typical reagents used in these reactions include sodium hydroxide for nucleophilic substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. .
Scientific Research Applications
Chemistry: Methyl 2-bromo-4-(bromomethyl)benzoate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology and Medicine: The compound is investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients. Industry: It is used in the production of specialty chemicals and materials, including polymers and resins .
Mechanism of Action
The mechanism of action of methyl 2-bromo-4-(bromomethyl)benzoate involves its reactivity towards nucleophiles and electrophiles. The bromine atoms on the aromatic ring make it susceptible to nucleophilic attack, leading to the formation of various substituted derivatives. The ester group can also undergo hydrolysis to form the corresponding carboxylic acid, which can further participate in various chemical reactions .
Comparison with Similar Compounds
Methyl 4-bromo-2-(bromomethyl)benzoate: This compound has a similar structure but with different positions of the bromine atoms on the aromatic ring.
Methyl 4-(bromomethyl)benzoate: Lacks the second bromine atom at the 2-position, making it less reactive in certain substitution reactions.
Methyl 2-bromobenzoate: Contains only one bromine atom at the 2-position, which affects its reactivity and applications.
Uniqueness: The presence of two bromine atoms at specific positions on the aromatic ring of methyl 2-bromo-4-(bromomethyl)benzoate makes it a versatile intermediate for various chemical transformations, providing unique reactivity compared to its similar compounds .
Properties
IUPAC Name |
methyl 2-bromo-4-(bromomethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O2/c1-13-9(12)7-3-2-6(5-10)4-8(7)11/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDXOVAPGGNGSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)CBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10600131 | |
Record name | Methyl 2-bromo-4-(bromomethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10600131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128577-48-0 | |
Record name | Methyl 2-bromo-4-(bromomethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10600131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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